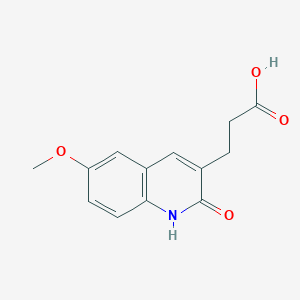

3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a carboxylic acid group attached at the 3rd position and a hydroxy group at the 2nd position of the quinoline ring. Additionally, there is a methoxy group at the 6th position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a carboxylic acid group (-COOH), a hydroxy group (-OH), and a methoxy group (-OCH3). The positions of these groups on the ring can significantly influence the compound’s chemical properties .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For instance, the carboxylic acid group could participate in esterification or amide formation reactions. The hydroxy group could be involved in ether formation or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The compound might also exhibit polarity due to the presence of the hydroxy and methoxy groups .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Heterocyclic compounds, including quinolines, play a crucial role in medicinal chemistry. Researchers have discovered that more than 90% of medicines containing heterocyclic compounds were developed after a thorough scientific understanding of their biological effects. Specifically, 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid has been investigated for its potential as an anticancer , anti-inflammatory , antifungal , antiallergic , antibacterial , anti-HIV , and antiviral agent . Its unique structure and functional groups make it an interesting candidate for drug design.

Antioxidant Properties

The presence of a quinoline ring and a hydroxy group in this compound suggests potential antioxidant activity. Antioxidants are essential for protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers have explored the antioxidant capacity of 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid, which could contribute to its therapeutic applications .

Metal Complexes and Coordination Chemistry

The synthesis of metal complexes with this compound has been investigated. Schiff bases derived from 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid have been used to form coordination complexes with various metal ions. These complexes exhibit diverse properties, including luminescence, catalytic activity, and potential biological effects .

Chalcone Derivatives and Biological Activity

Researchers have synthesized novel chalcone derivatives using 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid as a key precursor. These derivatives have been evaluated for their biological effects, including cell cycle regulation and protein expression. Understanding their impact on cell growth and proliferation is essential for drug discovery .

Dyestuff and Colorants

Quinoline-based compounds, including 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid, have applications in the dyestuff industry. Their unique structures allow for vibrant coloration, making them suitable for fabric dyes, ink formulations, and other colorant applications .

Corrosion Inhibition

The ability of 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid to inhibit corrosion has been studied. Corrosion inhibitors are essential for protecting metals and alloys in various environments. By forming a protective layer on metal surfaces, this compound can prevent or reduce corrosion .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(6-methoxy-2-oxo-1H-quinolin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-18-10-3-4-11-9(7-10)6-8(13(17)14-11)2-5-12(15)16/h3-4,6-7H,2,5H2,1H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTXBQWRASGBFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(=C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Hydroxy-6-methoxyquinolin-3-yl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524580.png)

![3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline](/img/structure/B6524598.png)

![3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline](/img/structure/B6524601.png)

![1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524608.png)

![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524615.png)

![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524619.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524629.png)

![2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B6524633.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524656.png)

![N-(3-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524660.png)

![4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6524670.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6524676.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524686.png)